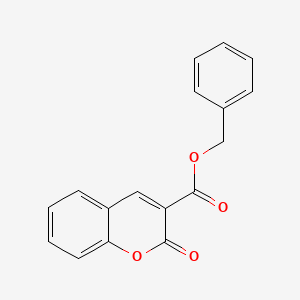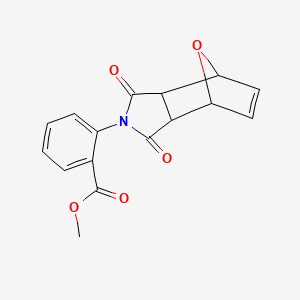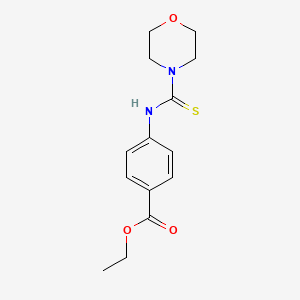![molecular formula C11H9BrN4S B11096585 8-bromo-5-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11096585.png)
8-bromo-5-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-5-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the indole derivatives family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique structure with a bromine atom, a methyl group, and a methylsulfanyl group attached to the indole ring system, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-5-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole typically involves the reaction of isatin with 2-aminoguanidinium carbonate in boiling acetic acid . This reaction forms the triazino[5,6-b]indole core, which can then be further functionalized to introduce the bromine, methyl, and methylsulfanyl groups.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using appropriate catalysts, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the thiol form.
Cyclization Reactions: The triazino[5,6-b]indole core can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted indole derivatives
- Sulfoxides and sulfones
- Cyclized heterocyclic compounds
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Mechanism of Action
The mechanism of action of 8-bromo-5-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, leading to its antimicrobial and anticancer effects.
DNA Intercalation: The indole core can intercalate into DNA, disrupting replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The compound may induce the production of ROS, leading to oxidative stress and cell death in cancer cells.
Comparison with Similar Compounds
5-Methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole: Lacks the bromine atom, which may affect its reactivity and biological activity.
8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole: Lacks the methylsulfanyl group, which may influence its chemical properties and interactions.
3-(Methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole: Lacks both the bromine and methyl groups, potentially altering its biological activity.
Uniqueness: The presence of the bromine, methyl, and methylsulfanyl groups in 8-bromo-5-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole makes it unique among its analogs
Properties
Molecular Formula |
C11H9BrN4S |
|---|---|
Molecular Weight |
309.19 g/mol |
IUPAC Name |
8-bromo-5-methyl-3-methylsulfanyl-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C11H9BrN4S/c1-16-8-4-3-6(12)5-7(8)9-10(16)13-11(17-2)15-14-9/h3-5H,1-2H3 |
InChI Key |
VUQCRWKYYGLLJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C3=C1N=C(N=N3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B11096504.png)

ethanoate](/img/structure/B11096512.png)
![(4-Iodophenyl)(1'Z)-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylideneamine](/img/structure/B11096517.png)
![N-(4-ethylphenyl)-2-{[4-(4-ethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11096521.png)
![methyl 11-(2,3-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11096531.png)
![N'-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11096533.png)

![N-(4-Methylphenyl)-1-{N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11096540.png)
![ethyl 2-[1,2-bis(N'-nitrocarbamimidoyl)hydrazinyl]-3-oxo-3-phenylpropanoate](/img/structure/B11096543.png)

![2-[(E)-(2-{4-(4-benzylpiperidin-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol](/img/structure/B11096559.png)
![N'-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11096565.png)
![2-[(E)-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11096569.png)
